
N'-hydroxy-4-methylmorpholine-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-hydroxy-4-methylmorpholine-3-carboximidamide is a chemical compound with the molecular formula C6H13N3O2 and a molecular weight of 159.19 g/mol . It is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-methylmorpholine-3-carboximidamide typically involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180°C . This reaction yields the desired compound through a series of steps that include cyclization and condensation reactions.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-4-methylmorpholine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-4-methylmorpholine-3-carboximidamide oxides, while reduction could produce corresponding amines.
Applications De Recherche Scientifique
N’-hydroxy-4-methylmorpholine-3-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical products
Mécanisme D'action
The mechanism of action of N’-hydroxy-4-methylmorpholine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N’-hydroxy-4-methylmorpholine-3-carboximidamide include:
- 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- N-hydroxy-4-methylmorpholine-2-carboximidamide
Uniqueness
N’-hydroxy-4-methylmorpholine-3-carboximidamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H13N3O2 |
|---|---|
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
N'-hydroxy-4-methylmorpholine-3-carboximidamide |
InChI |
InChI=1S/C6H13N3O2/c1-9-2-3-11-4-5(9)6(7)8-10/h5,10H,2-4H2,1H3,(H2,7,8) |
Clé InChI |
NHTPPFOQMVTIAL-UHFFFAOYSA-N |
SMILES isomérique |
CN1CCOCC1/C(=N/O)/N |
SMILES canonique |
CN1CCOCC1C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



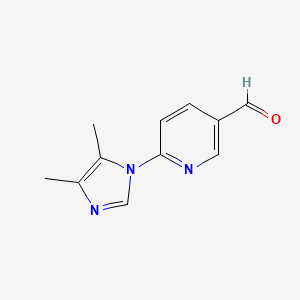
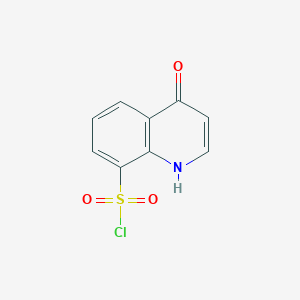
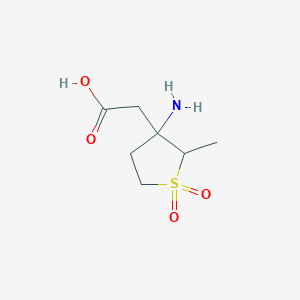

amine](/img/structure/B15274794.png)
![N-[(2-bromophenyl)methyl]pyridin-3-amine](/img/structure/B15274803.png)
![2-[(Naphthalen-2-ylmethyl)amino]ethan-1-ol](/img/structure/B15274809.png)
![Methyl 5-[(but-3-yn-2-yl)amino]pyrazine-2-carboxylate](/img/structure/B15274826.png)
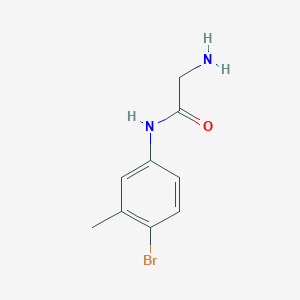

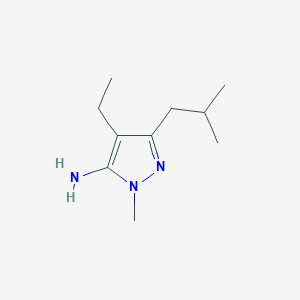
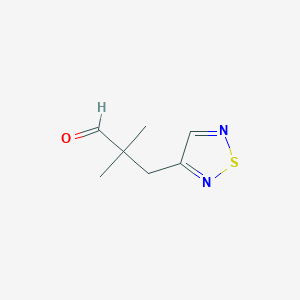
![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B15274863.png)
